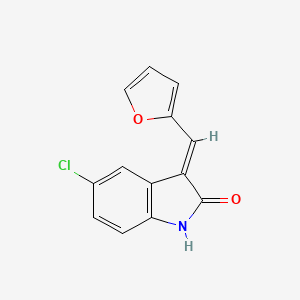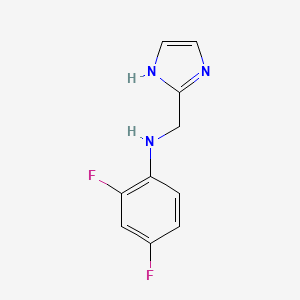![molecular formula C13H13Cl2NO3S B7588583 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid (DAPT) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases. DAPT has been shown to inhibit the activity of γ-secretase, an enzyme that plays a critical role in the production of amyloid β-peptide (Aβ) in Alzheimer's disease.
Wirkmechanismus
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid acts as a γ-secretase inhibitor, which inhibits the activity of γ-secretase enzyme that cleaves amyloid precursor protein (APP) to produce Aβ. By inhibiting the production of Aβ, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid reduces the formation of amyloid plaques in the brains of Alzheimer's patients. In cancer, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid inhibits the activity of Notch signaling pathway, which is involved in the development and progression of many types of cancer. In cardiovascular diseases, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid inhibits the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerosis.
Biochemical and Physiological Effects:
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to have various biochemical and physiological effects, including inhibition of Aβ production, suppression of Notch signaling pathway, and inhibition of vascular smooth muscle cell proliferation and migration. In Alzheimer's disease, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid reduces the formation of amyloid plaques in the brain, which is a hallmark of the disease. In cancer, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid inhibits the activity of Notch signaling pathway, which is involved in the development and progression of many types of cancer. In cardiovascular diseases, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid inhibits the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has several advantages for lab experiments, including its small molecular size, high solubility in water, and well-characterized mechanism of action. However, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid also has some limitations, including its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid, including the development of more potent and selective inhibitors of γ-secretase and Notch signaling pathway, the identification of new therapeutic targets for 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid in Alzheimer's disease, cancer, and cardiovascular diseases, and the investigation of the potential side effects and toxicity of 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid in preclinical and clinical studies. Additionally, the use of 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid in combination with other therapeutic agents may provide a more effective treatment strategy for these diseases.
Synthesemethoden
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenylacetyl chloride with thiolane-3-carboxylic acid in the presence of a base, or the reaction of 3,4-dichlorophenylacetic acid with thiolane-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Wissenschaftliche Forschungsanwendungen
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been extensively studied for its potential therapeutic applications in Alzheimer's disease, cancer, and cardiovascular diseases. In Alzheimer's disease, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to inhibit the production of Aβ, a peptide that forms the hallmark plaques in the brains of Alzheimer's patients. In cancer, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to inhibit the activity of Notch signaling pathway, which is involved in the development and progression of many types of cancer. In cardiovascular diseases, 3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which are involved in the development of atherosclerosis.
Eigenschaften
IUPAC Name |
3-[[2-(3,4-dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO3S/c14-9-2-1-8(5-10(9)15)6-11(17)16-13(12(18)19)3-4-20-7-13/h1-2,5H,3-4,6-7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZKHGKJDRWYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)

![2-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]benzoic acid](/img/structure/B7588533.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)

![N-[4-(cyanomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7588565.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)